![molecular formula C16H16N2O B12564672 2-Imidazolidinone, 1-phenyl-4-(phenylmethyl)-, (4S)- CAS No. 195198-33-5](/img/structure/B12564672.png)
2-Imidazolidinone, 1-phenyl-4-(phenylmethyl)-, (4S)-
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Overview
Description
2-Imidazolidinone, 1-phenyl-4-(phenylmethyl)-, (4S)- is a chemical compound known for its unique structure and properties It belongs to the class of imidazolidinones, which are cyclic ureas
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imidazolidinone, 1-phenyl-4-(phenylmethyl)-, (4S)- typically involves the reaction of appropriate amines with carbonyl compounds under controlled conditions. One common method includes the condensation of L-phenylalaninol with benzaldehyde, followed by cyclization to form the imidazolidinone ring. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
2-Imidazolidinone, 1-phenyl-4-(phenylmethyl)-, (4S)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides and amines. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted imidazolidinones, depending on the specific reaction and conditions used .
Scientific Research Applications
2-Imidazolidinone, 1-phenyl-4-(phenylmethyl)-, (4S)- has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 2-Imidazolidinone, 1-phenyl-4-(phenylmethyl)-, (4S)- involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Imidazolidinone, 3-(1-oxopropyl)-1-phenyl-4-(phenylmethyl)-, (4S)-
- 2-Imidazolidinone, 1-phenyl-4-(phenylmethyl)-, (4R)-
Uniqueness
Compared to similar compounds, 2-Imidazolidinone, 1-phenyl-4-(phenylmethyl)-, (4S)- is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological targets. This stereochemistry can result in different biological activities and applications, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
195198-33-5 |
---|---|
Molecular Formula |
C16H16N2O |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
(4S)-4-benzyl-1-phenylimidazolidin-2-one |
InChI |
InChI=1S/C16H16N2O/c19-16-17-14(11-13-7-3-1-4-8-13)12-18(16)15-9-5-2-6-10-15/h1-10,14H,11-12H2,(H,17,19)/t14-/m0/s1 |
InChI Key |
CUEALDSWWAZCNP-AWEZNQCLSA-N |
Isomeric SMILES |
C1[C@@H](NC(=O)N1C2=CC=CC=C2)CC3=CC=CC=C3 |
Canonical SMILES |
C1C(NC(=O)N1C2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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